molecular formula C8H4N4O2 B1660602 5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione CAS No. 79711-73-2

5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione

Cat. No. B1660602
CAS RN: 79711-73-2
M. Wt: 188.14 g/mol
InChI Key: SCHCQSDINJJQCW-UHFFFAOYSA-N
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Patent
US04350520

Procedure details

11.2 g (0.1 mol) of imidazole-2-carboxylic acid [which could be prepared, for example, in accordance with the method of J. Am. Chem. Soc., 71, 383 (1949)] were stirred under reflux with 100 ml of thionyl chloride for 5 hours. After cooling the mixture, the solid was filtered off, washed with a little petroleum ether and dried. 5H, 10H-diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione was thus obtained in virtually quantitative yield in the form of a yellow powder. The substance still did not melt at 290° C. It could be sublimed into yellow crystals at 200°-250° C./0.01 mm Hg without decomposition. IR (KBr): 3137, 1735, 1522, 1445, 1387, 1331, 1274, 1161, 1059, 1018, 810, 800, 748, 699 and 651 cm-1.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([OH:8])=O>S(Cl)(Cl)=O>[N:3]1[CH:4]=[CH:5][N:1]2[C:6](=[O:8])[C:2]3=[N:1][CH:5]=[CH:4][N:3]3[C:6](=[O:8])[C:2]=12

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
N1C(=NC=C1)C(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
, 71, 383 (1949)] were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with a little petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C(N1C(C2=O)=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.